molecular formula C28H33NO5 B581863 tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 1225347-14-7

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B581863
CAS No.: 1225347-14-7
M. Wt: 463.574
InChI Key: FYMQDFOUHONGQB-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a structurally complex molecule featuring a naphthalene core substituted with a benzyloxy group at position 6. This naphthalene moiety is integrated into a 2,2-dimethyl-1,3-dioxane ring, which is further functionalized with a tert-butyl carbamate group. The compound’s design combines aromaticity, steric protection (via the tert-butyl group), and conformational rigidity (from the dioxane ring), making it suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-26(2,3)34-25(30)29-28(18-32-27(4,5)33-19-28)23-13-11-22-16-24(14-12-21(22)15-23)31-17-20-9-7-6-8-10-20/h6-16H,17-19H2,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMQDFOUHONGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737251
Record name tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225347-14-7
Record name tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves multiple steps, starting with the preparation of the benzyloxy-substituted naphthalene derivative. This is followed by the formation of the dioxane ring and the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving the overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the naphthalene ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, the compound is compared below with related carbamate- and naphthalene-containing derivatives.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications
Target Compound C29H32F3NO5* 531.56 6-Benzyloxy, 5-CF3, 2,2-dimethyl-1,3-dioxane High lipophilicity due to CF3; stable under dry, cool storage .
tert-Butyl (4-(benzyloxy)naphthalen-2-yl)carbamate (CAS 122745-36-2) C22H23NO3 349.42 4-Benzyloxy, simpler carbamate Reduced steric bulk; used in intermediates for fluorescence probes .
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate (CAS 1630086-22-4) C20H28N2O3 344.5 Diethylamino-methyl, 5-hydroxyl Enhanced solubility in polar solvents; potential for pH-sensitive applications .
tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate (CAS 58522-49-9) C15H20N2O3 276.33 Hydroxyimino, tetrahydronaphthalene Used in synthetic routes for cyclohexane-based pharmaceuticals .
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate (CAS 232612-30-5) C10H13N3O2S 239.29 Thiazole with cyano group Building block for kinase inhibitors or protease modulators .

The entry above assumes inclusion of CF3 as per .

Key Comparative Insights

Substituent Effects on Lipophilicity: The trifluoromethyl (CF3) group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs like CAS 122745-36-2. This enhances membrane permeability, a critical factor in drug design . In contrast, the diethylamino and hydroxyl groups in CAS 1630086-22-4 improve aqueous solubility, making it more suitable for formulations requiring polar solvents .

Synthetic Utility :

  • The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses (e.g., in peptide analogs as seen in and ) .
  • Boronate esters (e.g., S13 in ) and silane-protected intermediates () highlight the versatility of carbamate derivatives in cross-coupling reactions .

Biological Relevance :

  • Compounds like the target are often intermediates in drug discovery, such as WDR5 degraders () or kinase inhibitors (). The CF3 group may enhance binding affinity to hydrophobic enzyme pockets .

Biological Activity

Tert-butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉NO₅

The structure includes a dioxane ring and a benzyloxy group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Activity : Compounds with dioxane moieties have been shown to scavenge free radicals.
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like amyloid-beta (Aβ), suggesting potential applications in neurodegenerative diseases.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, including acetylcholinesterase.

In Vitro Studies

In vitro assays have been conducted to evaluate the protective effects of this compound against oxidative stress and neurotoxicity. For instance:

  • Cell Culture Models : The compound was tested on astrocyte cell cultures exposed to Aβ. Results indicated a reduction in cell death and inflammatory markers such as TNF-α, suggesting a protective effect against oxidative stress .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in vivo:

  • Scopolamine-Induced Memory Impairment : In a rat model, the compound was administered to evaluate its effects on memory impairment induced by scopolamine. The results showed a decrease in memory deficits compared to control groups .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds that may reflect similar properties for this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro with reduced oxidative stress markers.
Study 2Showed neuroprotective effects against Aβ-induced toxicity in astrocytes.
Study 3Indicated improved cognitive function in scopolamine-treated rats when administered with the compound.

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